molecular formula C15H23NO3 B14330218 7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate CAS No. 106675-83-6

7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate

Cat. No.: B14330218
CAS No.: 106675-83-6
M. Wt: 265.35 g/mol
InChI Key: KQKNKZKSOPVHQF-UHFFFAOYSA-N
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Description

7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate is an organic compound that features a cyclohexylamino group attached to a hepta-2,4-dien-2-yl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate typically involves the following steps:

    Formation of the Hepta-2,4-dien-2-yl Backbone: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired diene structure.

    Introduction of the Cyclohexylamino Group: The cyclohexylamine is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate diene compound with cyclohexylamine under controlled conditions to ensure the formation of the cyclohexylamino group.

    Acetylation: The final step involves acetylation of the compound to introduce the acetate group. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with similar amine functionality.

    Hepta-2,4-dien-2-yl acetate: Lacks the cyclohexylamino group but shares the diene and acetate structure.

    Cyclohexylacetate: Contains the cyclohexyl and acetate groups but lacks the diene structure.

Uniqueness

7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate is unique due to its combination of a cyclohexylamino group with a hepta-2,4-dien-2-yl acetate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

106675-83-6

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

[7-(cyclohexylamino)-7-oxohepta-2,4-dien-2-yl] acetate

InChI

InChI=1S/C15H23NO3/c1-12(19-13(2)17)8-6-7-11-15(18)16-14-9-4-3-5-10-14/h6-8,14H,3-5,9-11H2,1-2H3,(H,16,18)

InChI Key

KQKNKZKSOPVHQF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CCC(=O)NC1CCCCC1)OC(=O)C

Origin of Product

United States

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